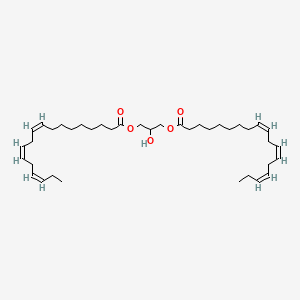

1,3-Dilinolenoylglycerol

Descripción general

Descripción

1,3-Dilinolenoylglycerol: is a chemical compound classified as a diglyceride, where both acyl groups are specified as linolenoyl. It is a derivative of glycerol, with linolenic acid esterified at the 1 and 3 positions of the glycerol backbone. This compound is known for its biological significance and is involved in various metabolic processes in both humans and other organisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Dilinolenoylglycerol can be synthesized through the glycerolysis of linolenic acid esters. One common method involves the use of lipase-catalyzed reactions, where glycerol reacts with linolenic acid esters in the presence of a lipase enzyme. The reaction is typically carried out at moderate temperatures (around 30°C) and can be performed in a solvent-free system to enhance the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound often involves similar enzymatic processes but on a larger scale. The use of immobilized lipase enzymes in continuous flow reactors is common to achieve high efficiency and scalability. The reaction conditions are optimized to maximize the yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 1,3-Dilinolenoylglycerol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the double bonds in the linolenoyl groups to single bonds, resulting in saturated derivatives.

Substitution: The ester bonds in this compound can be hydrolyzed and substituted with other acyl groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen and peroxides. The reaction is often carried out at elevated temperatures to accelerate the process.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used to hydrogenate the double bonds.

Substitution: Acidic or basic catalysts can facilitate the hydrolysis and subsequent substitution of the ester bonds.

Major Products Formed:

Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.

Reduction: Saturated diglycerides.

Substitution: Various acyl-substituted glycerol derivatives.

Aplicaciones Científicas De Investigación

1,3-Dilinolenoylglycerol is a 1,3-diglyceride with both acyl groups specified as linolenoyl and is functionally related to alpha-linolenic acid . It has been reported in Halimodendron halodendron, Glycine max, and Angelica sinensis .

Due to the limited amount of information regarding the applications of this compound, related research on similar compounds, such as DAG (diacylglycerol) isomers and 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), have been included to provide a broader understanding of potential applications.

Scientific Research Applications

-

Separation and Identification of Diacylglycerol (DAG) Isomers

Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to investigate the separation of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols (DAG) from vegetable oils. The method uses isocratic elution with 100% acetonitrile and UV detection at 205 nm. The elution order of DAG molecular species is identified as follows: 1,3-dilinolein < 1,2-dilinolein < 1,3-dimyristin < 1-oleoyl-3-linoleoyl-glycerol < 1,2-dimyristoyl-glycerol . This method is developed to separate mixtures of DAG molecular species produced from edible oils . -

Enzymatic Synthesis

1, 3-diconjugated linoleoyl glycerol (1,3-dCLG) can be synthesized solvent-free from conjugated linoleic acid (CLA) using Novozym 435 as a catalyst. Optimal reaction conditions, including incubation time, temperature, enzyme load, substrate mole ratio, and system vacuum, can be determined using response surface methodology (RSM) . Under optimal conditions, 1,3-dCLG yields of up to 93% have been achieved, and the reaction has been scaled up to produce 100 g of 1,3-dCLG at a 90.7% yield, showing promise for industrial applications . -

Potential Therapeutic Effects of 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)

- Treatment of Atopic Dermatitis (AD) : PLAG, a synthetic small molecule derived from sika deer antlers, has shown potential as a novel agent for treating AD . In a chemically induced AD mouse model, PLAG significantly improved AD skin lesions by balancing Th1/Th2 immune responses . PLAG reduced the number of infiltrated eosinophils and mast cells, and normalized levels of IgE, IL-4, and IL-13 .

- Amelioration of Chemoradiation-Induced Oral Mucositis : PLAG has been found to mitigate chemoradiation-induced oral mucositis by modulating necroptosis .

Data Table: RP-HPLC Method for DAG Isomers

| Compound | Limit of Detection (µg/mL) | Limit of Quantitation (µg/mL) |

|---|---|---|

| 1,3-Dilinolein | 0.2 | 0.6 |

| 1,2-Dioleoyl-sn-glycerol | 0.7 | 1.9 |

Case Study: PLAG in Atopic Dermatitis Treatment

Mecanismo De Acción

The mechanism of action of 1,3-Dilinolenoylglycerol involves its interaction with cellular membranes and enzymes. The compound can be incorporated into cell membranes, affecting their fluidity and function. It also serves as a substrate for various enzymes, leading to the production of bioactive metabolites. These metabolites can modulate signaling pathways and exert biological effects, such as anti-inflammatory and antioxidant activities .

Comparación Con Compuestos Similares

1,3-Dilinoleoylglycerol: Similar in structure but contains linoleic acid instead of linolenic acid.

1,2-Dilinolenoylglycerol: Differing in the position of esterification, this compound has distinct metabolic and chemical properties.

1,3-Diolein: Contains oleic acid and is used in similar applications but has different physical and chemical characteristics.

Uniqueness: 1,3-Dilinolenoylglycerol is unique due to its high degree of unsaturation, which imparts specific biological activities and chemical reactivity. Its ability to undergo oxidation and produce bioactive metabolites makes it valuable in research and industrial applications .

Actividad Biológica

1,3-Dilinolenoylglycerol (DGL) is a glycerolipid that has garnered attention for its potential biological activities. As a triacylglycerol, it consists of two linolenic acid chains at the sn-1 and sn-3 positions of the glycerol backbone, which may confer unique physiological properties. This article explores the biological activity of DGL, including its nutritional implications, therapeutic potential, and mechanisms of action through a review of existing literature and research findings.

Nutritional Value and Metabolism

DGL is primarily studied for its role in nutrition, particularly in relation to lipid metabolism. Research indicates that it may influence various metabolic pathways, impacting lipid composition in tissues and serum. The presence of polyunsaturated fatty acids (PUFAs) like alpha-linolenic acid (ALA) in DGL is essential for maintaining cellular functions and promoting health.

Table 1: Key Nutritional Properties of this compound

| Property | Description |

|---|---|

| Fatty Acid Composition | Rich in alpha-linolenic acid (C18:3) |

| Caloric Value | Approximately 9 kcal/g |

| Absorption | Enhances fatty acid absorption in the intestine |

| Health Benefits | Anti-inflammatory, antioxidant, and potential cardioprotective effects |

Therapeutic Potential

DGL has shown promise in various therapeutic contexts due to its biological activities:

- Anti-inflammatory Effects : Studies have suggested that DGL can modulate inflammatory responses. Specifically, it may inhibit pro-inflammatory cytokines and promote the release of anti-inflammatory mediators.

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This effect is crucial for preventing cellular damage associated with chronic diseases.

- Cardiovascular Health : The consumption of DGL-rich oils has been linked to improved cardiovascular health markers, including reduced cholesterol levels and improved endothelial function.

The mechanisms through which DGL exerts its effects include:

- Modulation of Gene Expression : DGL influences the expression of genes involved in lipid metabolism and inflammation.

- Interaction with Cell Signaling Pathways : It may activate pathways such as the AMP-activated protein kinase (AMPK), which plays a role in energy homeostasis and lipid metabolism.

- Gut Microbiota Alteration : Research indicates that DGL can positively affect gut microbiota composition, which is essential for overall health.

Clinical Studies on DGL

Several studies have investigated the effects of DGL on human health:

- A randomized controlled trial assessed the impact of a diet enriched with DGL on lipid profiles among participants with dyslipidemia. Results indicated significant reductions in LDL cholesterol and triglycerides after eight weeks of intervention.

- Another study focused on the anti-inflammatory properties of DGL in patients with rheumatoid arthritis. Participants reported decreased joint pain and swelling after incorporating DGL-rich foods into their diet over three months.

Propiedades

IUPAC Name |

[2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,37,40H,3-4,9-10,15-16,21-36H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOPGAYUGBZWHL-YTWBPVBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:3n3/0:0/18:3n3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.